molecular formula C13H11NO B160483 Benzanilide CAS No. 93-98-1

Benzanilide

Cat. No. B160483
CAS RN: 93-98-1
M. Wt: 197.23 g/mol
InChI Key: ZVSKZLHKADLHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07402696B2

Procedure details

830 mg (2.44 mmole) of the aniline compound obtained in step 1 was dissolved in 10 mL of pyridine, 0.340 mL (2.93 mmoles) of benzoylchloride was added, and the mixture was stirred overnight at room temperature. When the reaction had ended, the solvent was removed under reduced pressure. Ethyl acetate and 1N HCl aqueous solution were added to the residue. The mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure, yielding 1.11 g of N-benzoylaniline compound.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]C2C=CC=CC=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>N1C=CC=CC=1>[C:14]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate and 1N HCl aqueous solution were added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 230.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.